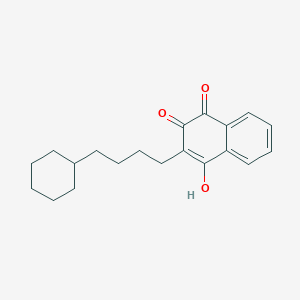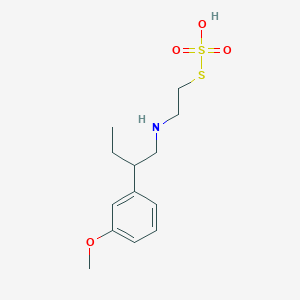
1,2-Dimethylcyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylcyclooctane is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclooctane, where two hydrogen atoms on adjacent carbon atoms are replaced by methyl groups. This compound exists in two stereoisomeric forms: cis-1,2-dimethylcyclooctane and trans-1,2-dimethylcyclooctane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclooctane can be synthesized through various organic reactions. One common method involves the alkylation of cyclooctane using methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl₃), to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclooctadiene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dimethylcyclooctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), metal catalysts (palladium, platinum)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclooctanes
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylcyclooctane has various applications in scientific research, including:
Chemistry: It is used as a model compound to study the conformational analysis and stereochemistry of cycloalkanes.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are being conducted.
Industry: It is used as an intermediate in the synthesis of other organic compounds and materials.
Wirkmechanismus
The mechanism of action of 1,2-dimethylcyclooctane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and systems.
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethylcyclooctane can be compared with other similar compounds, such as:
Cyclooctane: The parent compound without methyl substitutions.
1,1-Dimethylcyclooctane: A structural isomer with both methyl groups on the same carbon atom.
1,2-Dimethylcyclohexane: A smaller ring analog with similar methyl substitutions.
Uniqueness: this compound is unique due to its specific ring size and methyl substitution pattern, which influence its chemical reactivity and physical properties
Eigenschaften
CAS-Nummer |
13151-94-5 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
1,2-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-9-7-5-3-4-6-8-10(9)2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
OJGUADSLWNGMCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


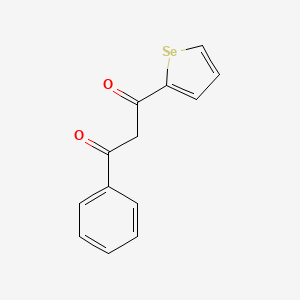

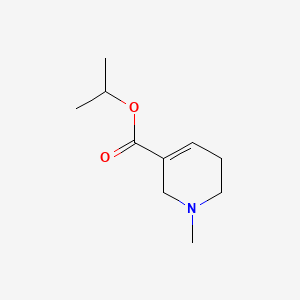
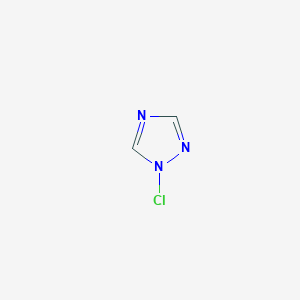


![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)

![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)

